N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide is a synthetic organic compound that features a benzodioxole ring and an oxamide functional group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxamide Formation: The oxamide group can be introduced by reacting an appropriate amine with oxalyl chloride, followed by the addition of the benzodioxole derivative.
Hydroxypropyl Substitution: The final step involves the substitution of the amide nitrogen with a 3-hydroxypropyl group, which can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxamide group, potentially converting it to an amine.
Substitution: The benzodioxole ring may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group could yield 3-hydroxypropionic acid, while reduction of the oxamide group could produce a primary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzodioxole ring could facilitate binding to aromatic residues in proteins, while the oxamide group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide
- N’-(1,3-benzodioxol-5-yl)-N-(3-aminopropyl)oxamide
- N’-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide is unique due to the presence of the 3-hydroxypropyl group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for research and industrial applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-5-1-4-13-11(16)12(17)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6,15H,1,4-5,7H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDYJKLXCSJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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